molecular formula C22H22N2O3 B14398765 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one CAS No. 89804-69-3

2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one

Katalognummer: B14398765
CAS-Nummer: 89804-69-3
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: SBXFQWSOPFBYFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methoxyanilino groups attached to a phenylethanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one typically involves the reaction of 4-methoxyaniline with benzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2,2-Bis(4-methoxyphenyl)acetaldehyde
  • 4-Methoxyaniline
  • Benzaldehyde

Comparison: Compared to similar compounds, 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89804-69-3

Molekularformel

C22H22N2O3

Molekulargewicht

362.4 g/mol

IUPAC-Name

2,2-bis(4-methoxyanilino)-1-phenylethanone

InChI

InChI=1S/C22H22N2O3/c1-26-19-12-8-17(9-13-19)23-22(21(25)16-6-4-3-5-7-16)24-18-10-14-20(27-2)15-11-18/h3-15,22-24H,1-2H3

InChI-Schlüssel

SBXFQWSOPFBYFP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.